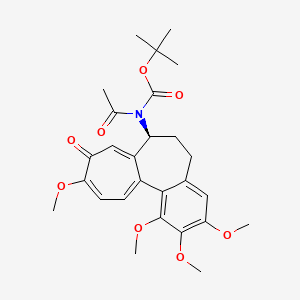

N-(tert-Butoxycarbonyl)colchicine

Description

Properties

Molecular Formula |

C27H33NO8 |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

tert-butyl N-acetyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate |

InChI |

InChI=1S/C27H33NO8/c1-15(29)28(26(31)36-27(2,3)4)19-11-9-16-13-22(33-6)24(34-7)25(35-8)23(16)17-10-12-21(32-5)20(30)14-18(17)19/h10,12-14,19H,9,11H2,1-8H3/t19-/m0/s1 |

InChI Key |

FSFARLDZCXXAEG-IBGZPJMESA-N |

Isomeric SMILES |

CC(=O)N([C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)OC(C)(C)C |

Canonical SMILES |

CC(=O)N(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Protection Strategies

Direct protection strategies involve the direct introduction of the Boc group onto the nitrogen atom of the colchicine (B1669291) scaffold.

Boc-Protection of Colchicine's Amide Nitrogen

The direct protection of the amide nitrogen at the C-7 position of colchicine with a Boc group presents significant chemical challenges. Amides are generally less nucleophilic than amines, making their direct acylation with reagents like di(tert-butyl)dicarbonate (Boc₂O) difficult without specific activation.

Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for the introduction of the Boc protecting group. total-synthesis.comjk-sci.com The reaction typically involves the nucleophilic attack of a nitrogen atom onto one of the carbonyl carbons of Boc₂O. total-synthesis.com In the case of colchicine's amide nitrogen, its lone pair of electrons is delocalized through resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity and making the direct reaction with Boc₂O unfavorable under standard conditions. mychemblog.com

To overcome the low reactivity of the amide nitrogen, the use of a catalytic system would likely be necessary. Common catalysts for Boc protection of amines include 4-(dimethylamino)pyridine (DMAP) and other Lewis acids. commonorganicchemistry.comorganic-chemistry.org DMAP is known to react with Boc₂O to form a more reactive intermediate, which is then more susceptible to attack by a weak nucleophile. commonorganicchemistry.com However, there is a lack of specific literature precedent for the successful direct Boc-protection of the amide nitrogen in colchicine itself, suggesting that this approach may not be synthetically viable or is prone to low yields and side reactions. The steric hindrance around the C-7 position of the colchicine molecule could also contribute to the difficulty of this direct transformation.

Selective Amine Protection in Multistep Syntheses

In the context of a multistep synthesis, if other more reactive functional groups were present on the colchicine scaffold, selective protection of the C-7 amide nitrogen would be highly challenging. The principle of selective protection relies on the differential reactivity of functional groups. Given the low reactivity of the amide, any other primary or secondary amine functionalities would preferentially react with Boc₂O. Therefore, a direct and selective Boc-protection of the amide in a more complex colchicine derivative is generally not a preferred synthetic route.

Stepwise Modification Approaches

A more practical and widely adopted strategy for the synthesis of N-(tert-Butoxycarbonyl)colchicine involves a stepwise approach, starting with the deacetylation of colchicine to reveal a more reactive primary amine.

Synthesis from N-Deacetylcolchicine Intermediates

The most common and effective method for preparing this compound and its derivatives proceeds via the N-deacetylcolchicine intermediate. nih.govgoogleapis.com This two-step process involves first the hydrolysis of the acetamide group at the C-7 position, followed by the protection of the resulting primary amine with a Boc group.

The deacetylation of colchicine or its derivatives like thiocolchicine (B1684108) can be achieved by acid hydrolysis. nih.gov For instance, treatment with 2 N hydrochloric acid in methanol can effectively remove the acetyl group to yield N-deacetylcolchicine. nih.gov

Once N-deacetylcolchicine is obtained, the now free and significantly more nucleophilic primary amine at the C-7 position can be readily protected using standard procedures for Boc-protection of amines. This typically involves reacting N-deacetylcolchicine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or a catalyst. A European patent describes a related procedure for a thiocolchicine derivative where N-deacetylthiocolchicine is reacted with a Boc-protected amino acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-(dimethylamino)pyridine (DMAP). googleapis.com While this is a coupling reaction and not a direct protection of the amine with Boc₂O, it demonstrates the compatibility of the N-deacetylcolchicine scaffold with Boc-protected reagents and common coupling/catalytic systems. The direct Boc protection of N-deacetylcolchicine would be expected to proceed efficiently under similar basic or DMAP-catalyzed conditions with Boc₂O.

Below is a table summarizing the stepwise approach:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Deacetylation | Colchicine, 2 N HCl, Methanol | N-Deacetylcolchicine |

| 2 | Boc-Protection | N-Deacetylcolchicine, Boc₂O, Base (e.g., Triethylamine) or Catalyst (e.g., DMAP), Aprotic Solvent (e.g., Dichloromethane) | This compound |

Regioselectivity Considerations in Protection

The synthesis of this compound from colchicine involves the protection of the secondary amine at the C-7 position of the B-ring. The primary challenge in this step is not regioselectivity but chemoselectivity. The colchicine molecule contains a single secondary amine, making it the inherent site for N-acylation. Therefore, the reaction is intrinsically regioselective for the C-7 nitrogen.

The critical consideration is the potential for reaction at other sites, particularly the tropolone (B20159) ring (C-ring). However, under standard conditions for introducing a tert-butoxycarbonyl (Boc) protecting group, such as the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP), the acylation occurs preferentially on the nitrogen atom. The amide nitrogen at C-7 is sufficiently nucleophilic to react selectively over the oxygen atoms of the tropolone ether, which are significantly less reactive. This high degree of chemoselectivity allows for the efficient and clean formation of the N-Boc protected product without significant side reactions on the C-ring, a crucial factor for its use as a reliable synthetic intermediate. In related colchicine analogues, the primary amine at the C-7 position has been successfully protected using (Boc)₂O, demonstrating the feasibility and selectivity of this transformation on the colchicine core nih.gov.

Derivatization from this compound

This compound is a versatile intermediate for the synthesis of a wide array of colchicine derivatives. The Boc group provides robust protection for the C-7 amine, allowing for subsequent modifications that would be incompatible with a free amine.

A pivotal transformation in the derivatization of colchicine is the removal of the native acetyl group at the C-7 position to furnish a primary amine, which can then be further functionalized. Direct hydrolysis of the acetyl group from colchicine requires harsh acidic conditions (e.g., 2M HCl at 90°C for 72 hours), which would simultaneously cleave the acid-labile Boc protecting group researchgate.net.

Therefore, a more practical and widely employed synthetic route to obtain the deacetylated and Boc-protected intermediate involves a two-step sequence starting from colchicine:

Deacetylation: Colchicine is first treated with a strong acid, such as 2M hydrochloric acid, under reflux to hydrolyze the acetyl amide bond, yielding N-deacetylcolchicine nih.govresearchgate.net.

Boc Protection: The resulting primary amine of N-deacetylcolchicine is then protected with di-tert-butyl dicarbonate ((Boc)₂O) to yield the target compound, N-(tert-Butoxycarbonyl)deacetylcolchicine nih.gov.

This sequence circumvents the use of harsh conditions on the Boc-protected compound and provides a reliable pathway to this key intermediate, which is essential for further synthetic manipulations.

| Step | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Colchicine | 2M HCl, 90°C | N-deacetylcolchicine | nih.govresearchgate.net |

| 2 | N-deacetylcolchicine | (Boc)₂O, Et₃N, DCM, RT | N-(tert-Butoxycarbonyl)deacetylcolchicine | nih.gov |

Once other desired modifications on the colchicine scaffold are complete, the Boc group on N-(tert-Butoxycarbonyl)deacetylcolchicine can be readily removed to liberate the C-7 primary amine for final functionalization. The deprotection is typically achieved under standard acidic conditions, which are orthogonal to many other protecting groups and functionalities.

Commonly used methods for Boc deprotection include:

Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

Use of hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or diethyl ether.

These methods efficiently cleave the tert-butoxycarbonyl group, yielding the corresponding ammonium salt of N-deacetylcolchicine. Subsequent neutralization provides the free amine, which serves as a nucleophilic handle for a vast range of chemical reactions. This free amine can be acylated to form new amides, reacted with sulfonyl chlorides to produce sulfonamides, or used in reductive amination to generate secondary amines, thereby enabling the synthesis of a diverse library of novel colchicine analogues with potentially enhanced biological activities nih.govresearchgate.net.

The strategic use of N-(tert-Butoxycarbonyl)deacetylcolchicine is particularly valuable in the construction of complex bioconjugates and pro-drug systems frontiersin.org. The high toxicity of colchicine limits its therapeutic window, making pro-drug strategies that target cancer cells or sites of inflammation highly attractive.

N-(tert-Butoxycarbonyl)deacetylcolchicine serves as a key protected building block in these multi-step syntheses. The Boc-protected amine at C-7 allows for chemical modifications to be performed selectively at other positions of the molecule, such as the tropolone C-ring. For instance, the methoxy (B1213986) group at C-10 can be demethylated to form a hydroxyl group, which can then be used as an attachment point for linkers or other molecules nih.gov. Following these modifications, the Boc group at C-7 is removed to reveal the amine, which can then be coupled to targeting moieties, solubility enhancers, or polymers. This orthogonal protection strategy is essential for the regioselective synthesis of complex drug delivery systems designed to improve the pharmacological profile of colchicine.

Advanced Synthetic Strategies

The complex tricyclic structure of colchicine, featuring a stereocenter at C-7, has made it a challenging and attractive target for total synthesis. Advanced strategies, particularly those focusing on asymmetric synthesis, are critical for producing enantiomerically pure colchicine and its derivatives.

The development of asymmetric syntheses of colchicine is crucial for accessing the biologically active (–)-enantiomer and for creating novel stereochemically defined analogues. Numerous strategies have been developed to control the stereochemistry at the C-7 position.

One notable approach achieved a concise and highly enantioselective synthesis of (–)-colchicine in eight steps with over 99% enantiomeric excess (ee) without the need for protecting groups on the nitrogen. A key step involved an intramolecular oxidopyrylium-mediated [5+2] cycloaddition to construct the challenging tricyclic 6-7-7 core of the molecule acs.orgnih.govresearchgate.net. Another critical transformation was a regioselective Wacker oxidation to install the ketone on the C-ring precursor acs.orgresearchgate.net.

Other advanced strategies have focused on different methods for ring formation and stereocenter installation. These include routes involving intramolecular oxidative arene-arene coupling to form the biaryl linkage and asymmetric reduction to set the C-7 stereocenter rsc.org. These total synthesis approaches not only provide access to the natural product but also open avenues for creating structurally unique derivatives that are not accessible through semi-synthesis from the natural product itself. The insights gained from these asymmetric syntheses are invaluable for the future design of novel colchicinoids.

Control of Reaction Parameters for Purity and Yield

The successful synthesis of this compound, a key intermediate for the development of novel colchicine derivatives, hinges on the meticulous control of reaction parameters. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the amino group of N-deacetylcolchicine is a critical transformation where reaction conditions directly influence both the yield and purity of the final product. Key parameters that require careful management include the choice of solvent, reaction temperature, stoichiometry of reagents, and the duration of the reaction.

The protection of the primary amine in N-deacetylcolchicine is typically achieved using di-tert-butyl dicarbonate (Boc₂O). This reagent is favored for its efficacy in forming the stable N-Boc carbamate (B1207046) under relatively mild conditions. The reaction generally proceeds by nucleophilic attack of the amine on the carbonyl carbon of the Boc anhydride. The efficiency of this process can be significantly affected by the surrounding chemical environment.

Solvent Selection: The choice of solvent is crucial as it must dissolve the starting materials, particularly the sterically hindered colchicine backbone, without interfering with the reaction. Aprotic solvents are commonly employed to prevent side reactions with the Boc anhydride. Dichloromethane (CH₂Cl₂) is a frequently reported solvent for this transformation, facilitating the reaction at room temperature. Other solvents like tetrahydrofuran (THF) or acetonitrile can also be used, with the polarity and solvating power of the chosen solvent potentially impacting the reaction rate. For instance, a study on the Boc protection of a colchicine derivative utilized dichloromethane, achieving a high yield after purification. In broader studies on N-tert-butoxycarbonylation, alcoholic solvents have been shown to enhance the reaction rate for aromatic amines, although for a substrate like N-deacetylcolchicine, aprotic solvents are generally preferred to maintain a clean reaction profile. wuxibiology.com

Temperature and Reaction Time: The N-tert-butoxycarbonylation of amines is often conducted at room temperature to balance reaction rate with the prevention of side product formation. Elevated temperatures could potentially lead to the degradation of the sensitive tropolone ring in the colchicine structure. Reaction times are typically monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. A reported synthesis of a Boc-protected colchicine derivative was stirred at room temperature for 20 hours. Insufficient reaction time can lead to incomplete conversion, complicating the purification process, while excessively long durations may increase the likelihood of side reactions.

Stoichiometry and Base: The stoichiometry of the reagents is another critical factor. A slight excess of di-tert-butyl dicarbonate is often used to drive the reaction to completion. The presence of a non-nucleophilic base, such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP), is common in Boc protection reactions. The base serves to scavenge the acidic byproducts of the reaction, which can otherwise protonate the starting amine, rendering it non-nucleophilic. In some procedures, the reaction can proceed without a base, particularly with more nucleophilic amines. However, for a complex molecule like N-deacetylcolchicine, the inclusion of a base is generally advisable to ensure efficient conversion.

Purification: Achieving high purity of this compound necessitates effective purification to remove unreacted starting materials, excess Boc anhydride, and any byproducts. Flash column chromatography is a commonly cited method for the purification of Boc-protected colchicine derivatives. The choice of the stationary phase (e.g., silica gel) and the eluent system is optimized to achieve good separation. Following chromatography, the product is often obtained as a solid, and its purity can be assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Interactive Data Table: Illustrative Reaction Conditions for N-Boc Protection of Colchicine Derivatives

| Starting Material | Reagents | Base | Solvent | Temperature | Time (h) | Yield (%) | Purification Method |

| N-deacetylcolchicine derivative | di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | Room Temp. | Not Specified | High | Not Specified |

| 19-amino-colchicine derivative | di-tert-butyl dicarbonate | Not Specified | Dichloromethane | Room Temp. | 20 | 98 | Flash Chromatography |

| General Amines | di-tert-butyl dicarbonate | None | Water:Acetone | Room Temp. | 0.13-0.2 | 85-98 | Filtration/Extraction |

| Aromatic Amines | di-tert-butyl dicarbonate | None | Methanol | Room Temp. | Not Specified | High | Not Specified |

Molecular and Cellular Mechanistic Investigations

Tubulin Interaction Dynamics

The primary mechanism of action for colchicine (B1669291) and its analogues is the disruption of microtubule dynamics through direct binding to tubulin. nih.gov

Binding Affinity to β-Tubulin Subunits

Colchicine binds with high affinity to the β-tubulin subunit of the αβ-tubulin heterodimer. nih.gov This interaction forms a tubulin-colchicine complex that is poorly reversible. nih.gov The affinity of this binding is crucial for its biological activity. Studies on various N-acyl and N-aroyl derivatives of deacetylcolchicine have shown that modifications at this position can significantly impact tubulin binding and biological potency. For instance, several N-acyl and N-aroyl derivatives have demonstrated high affinity for tubulin, comparable to or even exceeding that of colchicine itself. nih.gov The introduction of a bulky tert-butoxycarbonyl group at the N-position would alter the steric and electronic properties of the molecule, which could influence its binding constant (K_b) with β-tubulin. While a specific K_b value for N-(tert-Butoxycarbonyl)colchicine is not available, some colchicine-site ligands have achieved exceptionally high affinity, with binding constants measured as high as 2.87 x 10⁸ M⁻¹. nih.gov

Localization within the Colchicine Binding Site (CBS)

The colchicine binding site (CBS) is a well-defined pocket located at the interface between the α- and β-tubulin subunits, though it is primarily situated within the β-tubulin monomer. nih.govacs.org X-ray crystallography has revealed that colchicine binds in this pocket, causing a conformational change in the tubulin dimer. acs.orgmdpi.com The CBS is shaped by specific structural elements of tubulin, including helix H7 and loops T7 and T5. acs.orgmdpi.com Key interactions often involve residues such as Cys241 on the β-subunit and Thr179 and Val181 on the α-subunit. mdpi.com It is anticipated that this compound would also occupy this site. However, the bulky tert-butoxycarbonyl group may alter the precise orientation and interactions within the pocket compared to the smaller N-acetyl group of natural colchicine. The size and lipophilicity of the side chain at this position are known to affect the cytotoxic activity and tubulin polymerization inhibition of colchicinoids. nih.gov

Inhibition of Microtubule Polymerization

The formation of the tubulin-colchicine complex is the critical step in the inhibition of microtubule polymerization. nih.gov This complex incorporates into the growing ends of microtubules, effectively preventing further addition of tubulin dimers and thus halting microtubule elongation. nih.govnih.gov At higher concentrations, colchicine can also promote microtubule depolymerization. nih.gov Numerous colchicine derivatives and other compounds that bind to the CBS have been shown to be potent inhibitors of tubulin polymerization, often with IC₅₀ values in the low micromolar or even nanomolar range. tandfonline.commedchemexpress.commdpi.com Studies on N-acyl and N-aroyl analogues of thiocolchicine (B1684108) demonstrated that most of these compounds strongly inhibit tubulin polymerization, with an efficacy comparable to or greater than colchicine. nih.gov It is therefore highly probable that this compound also functions as an inhibitor of microtubule polymerization, though its specific IC₅₀ value remains to be determined experimentally.

Table 1: Comparative Tubulin Polymerization Inhibition by CBSIs

| Compound | IC₅₀ (µM) | Cell Line/System | Reference |

| Colchicine | ~8.1-10.6 | In vitro | tandfonline.com, mdpi.com |

| Combretastatin (B1194345) A-4 (CA-4) | ~3.5 | In vitro | mdpi.com |

| N-Aroyl-deacetyl-thiocolchicines | Active | In vitro | nih.gov |

| G13 (quinoline derivative) | 13.5 | In vitro | tandfonline.com |

| St. 55 (naphthalene-thiazole) | 3.3 | In vitro | mdpi.com |

This table presents data for known Colchicine Binding Site Inhibitors (CBSIs) to provide context for the expected activity of this compound.

Modulation of Microtubule Growth and Depolymerization

Colchicine and its analogues disrupt the delicate balance of microtubule dynamics, which involves phases of growth (polymerization) and shortening (depolymerization). By binding to tubulin dimers, this compound would reduce the pool of available, polymerization-competent tubulin. The incorporation of the resulting drug-tubulin complex at the microtubule ends physically blocks the addition of new dimers, suppressing the growth rate. nih.gov This action effectively "poisons" the microtubule end, leading to a net depolymerization as the dissociation of tubulin dimers from the opposite end continues, a process known as catastrophe. mdpi.com

Induction of Tubulin Dimer Conformational Changes

A critical aspect of the mechanism for CBSIs is the induction of a conformational change in the tubulin dimer upon binding. acs.org The binding of colchicine prevents the tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice. nih.gov Instead, it locks the dimer in a curved or "kinked" state. acs.org This altered conformation introduces a steric clash that physically prevents the assembly of the straight protofilaments that form the microtubule wall. nih.gov This conformational change is a hallmark of ligands binding to the colchicine site and is fundamental to their ability to destabilize microtubules. acs.org this compound is expected to induce a similar conformational shift in the tubulin heterodimer.

Cell Cycle Regulation and Mitotic Arrest

The disruption of microtubule function by agents like this compound has profound consequences for cell division, which is heavily reliant on a dynamic mitotic spindle. letstalkacademy.com

The mitotic spindle, composed of microtubules, is essential for the proper alignment and segregation of chromosomes during mitosis. letstalkacademy.com By inhibiting microtubule polymerization and disrupting spindle formation, colchicinoids prevent cells from progressing through mitosis. nih.govletstalkacademy.com Specifically, cells are arrested at the metaphase stage of the cell cycle. letstalkacademy.combiologists.com This occurs because the spindle assembly checkpoint (SAC) remains activated when chromosomes fail to attach correctly to a functional spindle, thus preventing the transition to anaphase. letstalkacademy.com This G2/M phase arrest is a characteristic effect of tubulin-destabilizing agents. nih.govjournalagent.com Studies have consistently shown that colchicine and its derivatives induce a block in the G2/M phase, leading to an accumulation of cells in mitosis. nih.govjournalagent.comresearchgate.net Prolonged mitotic arrest often triggers programmed cell death, or apoptosis. nih.govkoreascience.kr Therefore, this compound is predicted to be a potent antimitotic agent, causing cell cycle arrest at the G2/M transition, which ultimately leads to apoptotic cell death in proliferating cells.

Disruption of Microtubule Dynamics in Cell Division

Microtubules are dynamic polymers crucial for forming the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. nih.govfrontiersin.org this compound, like colchicine, exerts its anti-mitotic activity by binding to tubulin heterodimers. nih.govnih.gov This binding prevents the polymerization of tubulin into microtubules, thereby disrupting the dynamic instability essential for proper spindle formation and function. nih.govresearchgate.net

A study on a specific colchicine analog, CT20126, demonstrated a unique mechanism. Initially, it disrupted the normal thread-like microtubules into tubulin dimers, similar to colchicine. However, these dimers then repolymerized into short, thick filaments, a behavior not observed with the parent compound. koreascience.kr

Induction of Metaphase Arrest

The disruption of microtubule dynamics directly leads to the arrest of the cell cycle in the G2/M phase. researchgate.netjournalagent.com Without a functional mitotic spindle, chromosomes cannot be properly aligned and segregated into daughter cells. This failure activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, which halts the cell cycle at metaphase to prevent aneuploidy.

Studies have demonstrated that exposure to colchicine leads to an accumulation of cells blocked in metaphase. labmanager.comnih.gov Research on MCF-7 human breast adenocarcinoma cells showed that colchicine treatment resulted in a significant dose-dependent increase in the percentage of cells arrested in the G2/M phase. journalagent.com For instance, at concentrations of 10 and 100 μg/ml, the cell population in G2/M phase increased to 73.20% and 80.00%, respectively, compared to 62.98% in the control group. journalagent.com

Similarly, in prometaphase I-arrested bivalents, colchicine treatment led to the individualization of sister kinetochores and the separation of sister chromatid axes, although sister chromatid arm cohesion was maintained. nih.gov This indicates a structural change in the chromosomes induced by the disruption of microtubules, contributing to the mitotic arrest. nih.gov

Apoptosis Induction Pathways

Prolonged metaphase arrest induced by microtubule-disrupting agents like this compound often triggers apoptosis, or programmed cell death. The inability to complete mitosis signals to the cell that it is damaged, initiating a cascade of events leading to its self-destruction.

The apoptotic process initiated by colchicine and its derivatives can involve both intrinsic and extrinsic pathways. nih.govacs.org The intrinsic, or mitochondrial, pathway is frequently implicated. This pathway is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases, which are proteases that execute the apoptotic program. nih.govresearchgate.netmdpi.com

Key molecular events in this pathway include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. researchgate.netnih.gov The activation of c-Jun N-terminal kinase (JNK) signaling pathways is also a critical component. nih.govmdpi.com JNK can phosphorylate and inactivate anti-apoptotic proteins like Bcl-2 and Bcl-xL, further promoting apoptosis. mdpi.com

Research on the colchicine derivative PT-100 revealed the induction of apoptosis via the intrinsic pathway, as evidenced by the activation of caspase-9. nih.govacs.org Interestingly, in some instances, this apoptosis can proceed in a caspase-independent manner. nih.gov

Intracellular Signaling Pathway Modulation

Beyond its direct effects on microtubule dynamics and cell division, this compound also modulates various intracellular signaling pathways, particularly those involved in inflammation.

Interference with Neutrophil Function

Neutrophils, a type of white blood cell, are key players in the innate immune response and are heavily reliant on a dynamic cytoskeleton for their functions.

Chemotaxis, the directed movement of cells in response to chemical signals, is essential for neutrophils to reach sites of inflammation. This process requires significant cellular deformation and motility, which are dependent on the viscoelastic properties of the cell, governed by the cytoskeleton. nih.govresearchgate.net

Colchicine has been shown to inhibit neutrophil chemotaxis by interfering with microtubule formation. nih.govresearchgate.netmedrxiv.org This interference alters the mechanical properties of neutrophils, making them less deformable. nih.govresearchgate.net Specifically, colchicine treatment leads to a decrease in cytoplasmic elasticity and a substantial increase in the elasticity and viscosity of the cell membrane compartment. nih.govresearchgate.net This reduced deformability significantly impairs the ability of neutrophils to migrate through confined spaces, such as the small pores they must navigate during extravasation from blood vessels to tissues. nih.govresearchgate.net

Neutrophils produce superoxide (B77818) anions as part of their antimicrobial and inflammatory responses. However, excessive production can contribute to tissue damage in inflammatory conditions like gout. nih.gov

Modulation of Inflammasome Complex Activation

This compound, as a derivative of colchicine, is investigated for its role in modulating inflammatory pathways, particularly the activation of the inflammasome complex. The parent compound, colchicine, is known to inhibit the activation of the NLRP3 inflammasome. nih.govnih.gov The NLRP3 inflammasome is a multi-protein platform crucial for the innate immune response, which, upon activation, triggers the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. nih.gov

The mechanism of action is linked to colchicine's effect on microtubules. nih.gov By inhibiting microtubule polymerization, colchicine disrupts downstream signaling required for the assembly and activation of the entire NLRP3 inflammasome. nih.govfrontiersin.org This interference prevents the activation of caspase-1, a key enzyme responsible for processing pro-IL-1β and pro-IL-18 into their active, secreted forms. nih.govnih.gov Research on colchicine has demonstrated that its application can lead to a reduction in serum levels of activated caspase-1 and IL-18. nih.gov This modulation of the inflammasome is a key component of its anti-inflammatory effects. nih.govnih.gov The tert-butoxycarbonyl modification on the colchicine scaffold is explored to potentially refine this activity.

Impact on Cell Migration and Angiogenesis Processes

The influence of this compound on cell motility and the formation of new blood vessels (angiogenesis) is a significant area of research, stemming from the known properties of its parent compound. Colchicine is a potent inhibitor of cell migration and proliferation for various cell types involved in these processes. nih.gov

Angiogenesis, a critical process for tumor progression, involves the stimulation of endothelial cells by angiogenic factors, leading to cytoskeletal reorganization and cell migration. nih.gov Colchicine has been shown to exhibit anti-angiogenic activity by interfering with these steps. nih.gov Studies on hybrid molecules incorporating a colchicine moiety have shown an ability to inhibit the expression of the Vascular Endothelial Growth Factor (VEGF) gene, which is central to the angiogenic process. nih.gov

The inhibitory effects of colchicine on the migration of different cell types have been quantified in various studies. For instance, low concentrations of colchicine were found to significantly inhibit the migration of retinal pigment epithelial (RPE) cells, astrocytes, and fibroblasts. nih.gov The modification of colchicine with the N-tert-butoxycarbonyl group is hypothesized to potentially alter its efficacy and specificity in these processes. Interestingly, other molecules containing a tert-butoxycarbonyl group, such as N-tert-butyloxycarbonyl-Phe-Leu-Phe-Leu-Phe (BOC2), have also been identified as inhibitors of the angiogenic activity of certain growth factors, although through different mechanisms related to heparin-binding domains. researchgate.net

Table 1: Inhibitory Effects of Colchicine on Cell Migration This table is based on data for the parent compound, colchicine.

| Cell Type | Concentration | Inhibition of Migration | Reference |

| Retinal Pigment Epithelial (RPE) | 10⁻⁷ mol/L | 44% | nih.gov |

| Astrocyte | 10⁻⁷ mol/L | 46% | nih.gov |

| Fibroblast | 10⁻⁷ mol/L | 93% | nih.gov |

| Walker Carcinosarcoma WC256 | 1 µM | Two-fold decrease in translocation for non-polar subpopulation | researchgate.net |

| A431 Skin Cancer Cells* | 1-5 µM | 40.4% - 75.4% | mdpi.com |

*Data for 13-Butoxyberberine bromide, another tubulin-targeting agent, is included for comparative context on migration inhibition.

Effects on Cytoskeletal Organization and Tubulin Aggregation

The primary mechanism of action for this compound, inherited from its parent compound, is the disruption of the cellular cytoskeleton through interaction with tubulin. nih.govnih.gov The cytoskeleton's microtubule network, which is essential for cell division, structure, and intracellular transport, is formed by the polymerization of α- and β-tubulin dimers. researchgate.net

This compound is designed to bind to the colchicine binding site on β-tubulin. nih.govnih.gov This binding event forms a tubulin-drug complex that then incorporates into the growing ends of microtubules, effectively capping them and preventing further elongation. nih.govfrontiersin.org This action disrupts the dynamic instability of microtubules, which is the constant switching between polymerization and depolymerization required for their normal function. researchgate.net At low concentrations, the compound arrests microtubule growth, while at higher concentrations, it can lead to microtubule depolymerization. nih.gov This disruption leads to a cascade of cellular effects, including mitotic arrest in the G2/M phase of the cell cycle and the induction of apoptosis (programmed cell death). researchgate.netnih.gov

The inhibitory concentration (IC₅₀) for tubulin polymerization is a key metric for evaluating the potency of colchicine and its derivatives. Various analogues have been developed to enhance this activity. nih.govmdpi.com The goal of adding the N-tert-butoxycarbonyl group is to potentially improve binding affinity, metabolic stability, or cellular uptake, thereby enhancing its effect on cytoskeletal disorganization.

Table 2: Tubulin Polymerization Inhibitory Activity of Colchicine and Related Compounds This table provides context for the tubulin-targeting action of colchicine-site inhibitors.

| Compound | IC₅₀ (µM) for Tubulin Polymerization | Cell Line Context (Antiproliferative IC₅₀) | Reference |

| Colchicine | 8.1 | - | nih.gov |

| Colchicine | 10.6 | - | mdpi.com |

| Compound G13 (quinoline derivative) | 13.5 | 0.65 µM - 0.90 µM (MDA-MB-231) | nih.gov |

| St. 17 (Arylthioindole derivative) | 0.67 | Nanomolar range (MCF-7, U973) | mdpi.com |

| St. 55 (Naphthalene-thiazole derivative) | 3.3 | > 1 µM (MCF-7, A549) | mdpi.com |

Influence on Intracellular Trafficking and Organelle Dynamics

The disruption of the microtubule network by this compound has profound consequences for intracellular trafficking and the organization of organelles, which rely on microtubules as tracks for transport.

Studies using the parent compound, colchicine, have shown that its antimicrotubular action severely disturbs the spatial organization and function of the Golgi apparatus. nih.gov In rat liver parenchymal cells, colchicine treatment led to the fragmentation of Golgi complexes and the loss of their characteristic stacked cisternae. nih.gov This disruption impairs the processing and transport of secretory proteins, causing them to accumulate in secretory granules within the cytoplasm. nih.gov

Furthermore, colchicine-induced microtubule depolymerization affects endocytosis, the process by which cells internalize substances. In absorptive cells of the small intestine, colchicine causes the formation of large aggregates of tubular and vesicular organelles that are recipients of materials from both the apical and basolateral cell surfaces. nih.gov Recent investigations using fluorescently-labeled colchicine probes have provided more direct evidence of its subcellular distribution. These studies revealed that colchicine derivatives can rapidly associate with cellular membranes, particularly the endoplasmic reticulum (ER) and mitochondria, in addition to their primary target, tubulin. nih.govresearchgate.net This suggests that the effects on organelle dynamics may involve both direct disruption of microtubule-based transport and interactions with organelle membranes themselves. nih.gov

Structure Activity Relationship Sar Analysis

Correlative Studies of Chemical Structure and Biological Activity

The interaction with tubulin is stereospecific, with the naturally occurring (aS, 7S)-isomers being significantly more active than their (aS, 7R)-counterparts. The 7S-isomer of colchicine (B1669291) is a potent inhibitor of tubulin polymerization, while the 7R-isomer is approximately 40-fold less cytotoxic. researchgate.net This highlights the critical role of the stereochemistry at the C7 position of the B ring in dictating the biological activity.

Impact of Substituents on Tubulin Binding Affinity

The binding of colchicinoids to the colchicine binding site on β-tubulin is a finely tuned process. The trimethoxyphenyl A ring is crucial for the initial binding and anchoring of the molecule within a hydrophobic pocket of the protein. mdpi.com The methoxy (B1213986) groups at C1, C2, and C3 of this ring are key for this interaction. Any alteration to the A ring generally leads to a significant decrease in binding affinity. mdpi.com

The tropolone (B20159) C ring is also essential for the potent inhibitory activity. The relative positioning of the methoxy group at C10 and the keto group at C9 is critical for the interaction with tubulin. researchgate.net Swapping these two groups results in an inactive compound. mdpi.com The tropolone ring itself is believed to be a key player in the conformational change induced in the tubulin dimer upon binding, which ultimately prevents microtubule assembly. nih.gov

Positional Modification Effects (e.g., C7 and C10 Substitutions)

Variation of Amide and Sulfonamide Moieties at C7

The acetamido group at the C7 position of the B ring is a common site for chemical modification to modulate the pharmacological properties of colchicine. The introduction of a tert-butoxycarbonyl (Boc) group, as in N-(tert-Butoxycarbonyl)colchicine, is a strategic modification. While the acetamido group is important, it is not an absolute requirement for activity, and various other amide and sulfonamide moieties have been introduced at this position with varying effects on potency. nih.gov

Studies have shown that acylation of the amino group at C7 generally favors increased potency. nih.gov For instance, the introduction of different amide groups can lead to derivatives with nanomolar antiproliferative activity. nih.gov The nature of the substituent on the amide can influence activity, with both alkyl and aryl groups being explored. For example, derivatives with halogenated alkyl chains or substituted aromatic groups at C7 have demonstrated high cytotoxicity against various cancer cell lines. nih.gov The tert-butoxycarbonyl group in this compound serves as a bulky carbamate (B1207046) protecting group and its influence on activity can be inferred from the broader context of C7 modifications.

Alterations to the Methoxy Group at C10

The methoxy group at the C10 position of the tropolone C ring is another key site for structural modification. Replacement of this methoxy group with other functionalities has been a successful strategy to generate potent and less toxic analogs. nih.gov For example, substitution with a methylamino group can lead to compounds with significantly enhanced antiproliferative activity and reduced P-glycoprotein (P-gp) mediated drug resistance. researchgate.netnih.gov The introduction of a sulfur-containing group, such as in thiocolchicine (B1684108), where the C10 methoxy is replaced by a methylthio group, also results in a highly active compound.

The following table summarizes the in vitro cytotoxic activity (IC50) of colchicine and some of its C10-modified derivatives against various human cancer cell lines.

| Compound | C10-Substituent | A549 (Lung) IC50 (nM) | MCF-7 (Breast) IC50 (nM) | LoVo (Colon) IC50 (nM) |

| Colchicine | -OCH3 | ≤15 | ≤13 | ≤11 |

| 10-Methylamino-10-demethoxycolchicine | -NHCH3 | ≤15 | ≤13 | ≤11 |

Data sourced from a study on doubly modified colchicine derivatives. nih.gov

Influence of Ring A and Ring C Modifications on Activity

As previously mentioned, the trimethoxyphenyl A ring and the tropolone C ring are critical pharmacophoric elements. Modifications to the A ring are generally detrimental to activity. mdpi.com However, minor modifications, such as the introduction of a difluoromethyl group in place of a methyl group on the A ring of some colchicine-site binders, have been shown to maintain potency. nih.gov

The tropolone C ring can tolerate certain modifications, particularly at the C10 position. It can even be replaced with a regular benzene (B151609) ring without a complete loss of activity, although this generally reduces potency. mdpi.com The key interactions of the C ring oxygens with the tubulin binding site are crucial for the potent inhibitory effect. mdpi.com

Design Principles for Enhanced Potency

The extensive SAR studies on colchicinoids have led to the formulation of several design principles for developing derivatives with enhanced potency and improved therapeutic profiles. A primary strategy involves modifying the C7 and C10 positions to overcome multidrug resistance, a common issue with colchicine due to its interaction with P-glycoprotein. rsc.org

Key design principles include:

Modification at C10: Replacing the methoxy group at C10 with other groups like amines or thiols can lead to compounds with potent anticancer activity and reduced susceptibility to P-gp-mediated efflux. researchgate.netrsc.org

Variation at C7: The introduction of diverse amide and sulfonamide functionalities at the C7 position can fine-tune the biological activity and selectivity of the compounds. nih.gov

Double Modifications: Simultaneous modification at both C7 and C10 has proven to be a highly effective strategy for generating novel derivatives with superior antiproliferative activity compared to colchicine itself. nih.gov

Improving Metabolic Stability: Strategies to block metabolically labile sites, for instance by modifying the A ring, can improve the pharmacokinetic properties of colchicine analogs. nih.gov

Stereochemical Considerations in Activity Profiles

The stereochemistry of the colchicine scaffold is a paramount determinant of its interaction with tubulin, the primary molecular target. The specific spatial arrangement of the A (trimethoxyphenyl) and C (tropolone) rings, along with the configuration of the substituent at the C-7 position of the B-ring, dictates the binding affinity and subsequent biological response.

The natural enantiomer of colchicine possesses a specific helical twist between the A and C rings, which is crucial for its high-affinity binding to the colchicine binding site on β-tubulin. researchgate.netmdpi.com This conformation allows for optimal interactions with amino acid residues within the binding pocket. Studies on colchicine analogues have demonstrated that altering this natural stereochemistry can dramatically reduce or abolish activity. For instance, the enantiomer of desacetamidocolchicine (B1670275) with the same helicity as native colchicine binds to tubulin approximately 62 times faster than colchicine itself, whereas its opposite enantiomer shows no binding. researchgate.net This highlights the stringent stereochemical requirement for effective tubulin inhibition.

Interactive Table: Stereochemical Impact on Tubulin Binding of Colchicinoids

| Compound | Stereochemistry | Relative Tubulin Binding Affinity |

|---|---|---|

| Natural Colchicine | (-) enantiomer | High |

| Enantiomeric Colchicine | (+) enantiomer | Low/Inactive |

| Desacetamidocolchicine | Natural helicity | ~62x faster than colchicine |

Role of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the colchicine scaffold, particularly on the A and C rings, can influence the molecule's interaction with tubulin. However, research suggests that for certain positions, steric factors may play a more dominant role than electronic effects.

Numerous colchicine derivatives have been synthesized incorporating both electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., alkoxy, amino groups) to probe their impact on activity. nih.gov For instance, modifications at the C-10 position of the tropolone C-ring have been extensively studied. A study involving the replacement of the C-10 methoxy group with various halogens, alkyl, and alkoxy groups, as well as hydrogen, found that the electronic nature of the substituent had no significant effect on the compound's efficacy in inhibiting microtubule assembly. nih.gov This suggests that hydrogen bonding or significant polar interactions involving the C-10 substituent are likely not critical for the colchicine-tubulin interaction. nih.gov

Interactive Table: Influence of C-10 Substituents on Colchicinoid Activity

| C-10 Substituent | Electronic Nature | Impact on Potency |

|---|---|---|

| Halogens | Electron-withdrawing | Minor effect |

| Alkoxy groups | Electron-donating | Minor effect |

| Hydrogen | Neutral | Minor effect |

Structure-Based Optimization Strategies in Preclinical Lead Development

The development of novel colchicine analogues with improved therapeutic profiles relies heavily on structure-based optimization strategies. These strategies leverage detailed structural information of the colchicine binding site on tubulin, often obtained from X-ray crystallography and computational modeling, to design modifications that enhance potency and selectivity while minimizing toxicity. nih.govnih.gov

A key strategy involves identifying and targeting specific sub-pockets within the colchicine binding site. The binding site is relatively large and can accommodate a variety of structural motifs. nih.gov Optimization efforts often focus on modifying the substituents on the A, B, and C rings to achieve better complementarity with the protein surface. For instance, replacing the B-ring with different heterocyclic systems or modifying the C-7 substituent, as in this compound, are common approaches to explore new interactions and improve pharmacokinetic properties. nih.gov

Another important strategy is the development of "binary-function" inhibitors, where the colchicine scaffold is linked to another pharmacophore that targets a different protein, potentially leading to synergistic effects. nih.gov Furthermore, prodrug strategies have been employed to improve the solubility and bioavailability of colchicine derivatives. nottingham.ac.uk

Computational tools play a crucial role in modern optimization strategies. Molecular docking and molecular dynamics simulations can predict the binding modes of new analogues and estimate their binding affinities, allowing for the prioritization of compounds for synthesis and biological evaluation. dntb.gov.uanih.gov This rational, structure-guided approach accelerates the discovery of new preclinical lead candidates based on the colchicine scaffold.

Preclinical Pharmacological and Biological Evaluation

In Vitro Cytotoxicity and Antiproliferative Activity Assays

The initial step in evaluating the anticancer potential of N-(tert-Butoxycarbonyl)colchicine and its analogs is to determine their ability to inhibit the growth of and kill cancer cells in a laboratory setting.

The cytotoxic and antiproliferative activities of colchicine (B1669291) and its derivatives have been tested against a variety of human cancer cell lines. These studies aim to understand the spectrum of activity and identify cancer types that may be particularly sensitive to these compounds.

For instance, the antiproliferative activity of various colchicine derivatives has been evaluated against human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF-7), and human colon adenocarcinoma (LoVo) cell lines. mdpi.com Some derivatives have shown potent activity in the nanomolar range against these cell lines. nih.gov Specifically, certain novel double-modified colchicine derivatives have demonstrated significant activity against A549, MCF-7, and LoVo cancer cell lines. mdpi.comnih.gov

The table below summarizes the in vitro antiproliferative activity of colchicine and some of its derivatives against various cancer cell lines.

| Compound/Drug | A549 (IC₅₀, nM) | MCF-7 (IC₅₀, nM) | LoVo (IC₅₀, nM) |

| Colchicine | >1000 | >1000 | 23.3 |

| Derivative 2 | 11.2 | 12.1 | 10.9 |

| Derivative 4 | 14.8 | 32.5 | 9.9 |

| Derivative 6 | 12.9 | 28.5 | 11.2 |

| Derivative 8 | 14.8 | 29.8 | 9.8 |

| Derivative 9 | 10.7 | 1.8 | 1.8 |

| Derivative 10 | 11.3 | 0.7 | 0.8 |

| Derivative 13 | 11.9 | 1.3 | 1.1 |

| Doxorubicin (B1662922) | 185.3 | 490.7 | 234.3 |

| Cisplatin (B142131) | 1978.2 | 2349.5 | 1156.4 |

Data sourced from a study on novel colchicine amides and sulfonamides. nih.gov The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

The performance of new colchicine derivatives is often benchmarked against existing antimitotic drugs. This comparative analysis helps to gauge the potential advantages of the new compounds.

Many of the synthesized colchicine derivatives have exhibited higher cytotoxicity than colchicine itself, as well as commonly used chemotherapeutics like doxorubicin and cisplatin, against the tested cancer cell lines. mdpi.comnih.gov For example, novel 4-halothiocolchicines have shown greater cytotoxicity than unmodified colchicine, doxorubicin, and cisplatin in A549, MCF-7, and LoVo cell lines. mdpi.com

Structurally, colchicine and another antimitotic agent, combretastatin (B1194345) A4, both contain a trimethoxybenzene group and consist of two ring systems that are tilted relative to each other, which is believed to be a key factor for their binding to tubulin. nih.gov

In Vivo Efficacy Studies in Research Models

Following promising in vitro results, the evaluation of this compound and related compounds moves to in vivo models to assess their effectiveness in a living organism.

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the in vivo efficacy of potential anticancer drugs.

Studies have shown that colchicine and its derivatives can inhibit tumor growth in animal models. For example, a colchicine-binding site agent, CH-2-77, demonstrated the ability to inhibit primary tumor growth in an orthotopic triple-negative breast cancer (TNBC) xenograft model. nih.gov In another study, colchicine administration significantly suppressed tumor growth in nude mice with gastric cancer xenografts. nih.gov

In a metastatic TNBC xenograft model, the compound CH-2-77 was found to inhibit not only primary tumor growth but also lung metastasis. nih.gov Furthermore, some glycosyl derivatives of colchicine have shown promising antileukemic activity in vivo in lymphoid leukemia screening. nih.gov

Enzymatic Activation of Pro-drug Formulations

A key strategy to improve the therapeutic index of potent drugs like colchicine is the development of prodrugs. Prodrugs are inactive or less active forms of a drug that are converted to the active form in the body, ideally at the target site.

The activation of prodrugs can be achieved through various endogenous enzymes. researchwithrutgers.com This approach aims to deliver higher concentrations of the active drug to tumor cells while minimizing exposure to healthy tissues. vu.nl For instance, the development of colchicinoid prodrugs is a strategy to mitigate the dose-limiting toxicity of the parent compounds. researchgate.net The enzymatic cleavage of protecting groups can activate the prodrug, allowing it to exert its cytotoxic effects. researchgate.net This strategy of targeted activation is being explored to enhance the efficacy and safety of anticancer therapies. nih.gov

Cathepsin B-Mediated Drug Release

The development of this compound is rooted in a prodrug strategy designed for targeted activation within the tumor microenvironment. This strategy leverages the overexpression of certain enzymes in cancer cells, such as cathepsin B, to convert the less toxic prodrug into its active, cytotoxic form.

Research into similar colchicine prodrugs has demonstrated the viability of this approach. For instance, prodrugs incorporating a dipeptide side chain have been shown to be activated by cathepsin B. nih.gov This enzyme, which is found in increased levels in various tumor cells, cleaves the side chain, leading to the release of the active drug. nih.gov The process often involves a self-immolative linker, such as p-aminobenzyloxycarbonyl (PABC), which ensures the efficient release of the cytotoxic agent following enzymatic cleavage. While specific kinetic data for the cathepsin B-mediated release of this compound is not extensively detailed in publicly available literature, the principle is based on established prodrug activation mechanisms. The conversion of N-Boc derivatives of colchicine to their amine counterparts is a critical step in this activation process. nih.gov

Selective Toxicity in Research Models of Tumor Cells

A primary goal of developing prodrugs like this compound is to achieve selective toxicity towards cancer cells while minimizing harm to normal, healthy cells. The parent compound, colchicine, is known for its potent antimitotic activity, which inhibits cell division by binding to tubulin. nih.gov However, its clinical use as an anticancer agent is hampered by its high toxicity to normal cells. nih.gov

Table 1: Cytotoxic Activity of Selected Colchicine Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

| Thiocolchicone | MDR-positive cells | 14 |

| 10-Methylthiocolchicine | SKOV-3 | 8 |

| 10-Ethylthiocolchicine | SKOV-3 | 47 |

| Colchicine | SKOV-3 | 37 |

This table presents data for related colchicine derivatives to illustrate the range of cytotoxic activity within this compound class. Data for this compound was not available in the reviewed literature.

Research into Anti-Inflammatory Mechanisms in Preclinical Models

While research specifically investigating the anti-inflammatory mechanisms of this compound is limited, the well-documented anti-inflammatory properties of its parent compound, colchicine, provide a strong basis for understanding its potential effects. Colchicine's anti-inflammatory actions are primarily attributed to its ability to disrupt microtubule function in inflammatory cells, particularly neutrophils.

Effects on Neutrophil Activation and Recruitment

Colchicine has been shown to inhibit several key functions of neutrophils. It can suppress neutrophil motility and chemotaxis, thereby reducing their recruitment to sites of inflammation. nih.gov Studies have demonstrated that colchicine can inhibit the formation of neutrophil extracellular traps (NETs), which are involved in the inflammatory and thrombotic processes of various diseases. nih.gov At low concentrations, colchicine can inhibit the expression of E-selectin on endothelial cells, which is crucial for neutrophil adhesion. nih.gov At higher concentrations, it promotes the shedding of L-selectin from neutrophils, further impeding their recruitment. nih.gov

Modulation of Inflammatory Cytokine Pathways

Colchicine exerts its anti-inflammatory effects by modulating various cytokine pathways. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that triggers the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. nih.gov By interfering with microtubule-dependent processes, colchicine can reduce the release of various inflammatory mediators from neutrophils and other immune cells. nih.gov Clinical studies on colchicine have shown a significant reduction in the levels of inflammatory markers like C-reactive protein (CRP) and IL-6. nih.gov

Table 2: Effects of Colchicine on Inflammatory Markers

| Marker | Effect |

| C-reactive protein (CRP) | Decreased |

| Interleukin-6 (IL-6) | Decreased |

| Resistin | Decreased |

| Neutrophil Extracellular Traps (NETs) | Inhibited |

This table summarizes the effects of the parent compound, colchicine, on key inflammatory markers. Specific data for this compound is not available.

Investigation of Anti-Fibrotic Activities in Disease Models

Currently, there is a lack of specific research on the anti-fibrotic activities of this compound in preclinical models. The potential for such activity would likely be inferred from the known effects of colchicine.

Assessment of Antimicrobial Properties in Research Settings

There is no direct evidence from the reviewed scientific literature to suggest that this compound has been assessed for antimicrobial properties. The research focus for this compound and its parent, colchicine, has predominantly been on their anti-inflammatory and antimitotic activities.

Advanced Computational and Structural Biology Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between N-(tert-Butoxycarbonyl)colchicine and its biological targets.

Molecular docking simulations have been employed to predict how this compound or its analogs bind within the colchicine (B1669291) binding site of tubulin. This binding site is located at the interface between the α- and β-tubulin subunits. acs.org The binding of colchicine itself induces a conformational change in the tubulin dimer, which is crucial for its anti-mitotic activity. hebmu.edu.cn

For colchicine and its derivatives, the trimethoxyphenyl (A-ring) typically orients within a pocket of the β-tubulin subunit, in proximity to residues such as Cys241. nih.gov The tropolone (B20159) ring (C-ring) is also critical for the interaction with tubulin. researchgate.net In the case of this compound, the replacement of the acetyl group of colchicine with the bulkier tert-butoxycarbonyl (Boc) group at the N-position is expected to influence its binding orientation. Studies on other N-acyl colchicine derivatives have shown that the nature of the acyl chain can lead to new interactions. nih.gov For instance, longer acyl chains can span the intradimer interface and form contacts with a hydrophobic groove in the α-tubulin subunit. nih.gov It is hypothesized that the bulky tert-butyl group of this compound could similarly explore additional hydrophobic interactions within the binding pocket, potentially altering its precise orientation compared to colchicine.

Key amino acid residues that are known to be important for the binding of colchicine site inhibitors include those in the β-tubulin subunit, and in some cases, the α-tubulin subunit. acs.orgnih.gov Docking studies of various colchicine analogs consistently highlight interactions with residues like Cys241 and Val318. researchgate.net

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used approach to estimate the free energy of binding of a ligand to a protein. nih.gov This method combines molecular mechanics energy calculations with implicit solvation models to provide a more accurate prediction of binding affinity than docking scores alone.

While specific MM/GBSA calculations for this compound are not extensively reported in the public domain, studies on other colchicine analogs provide a framework for understanding its potential binding energy. For instance, MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), a similar approach, has been used to calculate the binding free energy of colchicine and other inhibitors to tubulin. These calculations have shown that colchicine binding weakens the interaction between the α- and β-tubulin subunits. acs.org One study calculated the binding free energy (ΔG) between tubulin subunits to be -48.51 kcal/mol in the absence of a ligand, which was reduced to -35.63 kcal/mol in the presence of colchicine, indicating a less favorable interaction. acs.org It is anticipated that MM/GBSA calculations for this compound would reveal a significant negative binding free energy, indicative of a stable complex with tubulin. The relative binding energy compared to colchicine would depend on the balance of favorable hydrophobic interactions from the tert-butyl group and any potential steric hindrance.

| System | Binding Free Energy (ΔG) between α/β Tubulin Subunits (kcal/mol) |

|---|---|

| Free Tubulin | -48.51 |

| Tubulin-Colchicine Complex | -35.63 |

| Tubulin-Combretastatin A-4 Complex | -28.02 |

| Tubulin-Podophyllotoxin Derivative Complex | -37.45 |

Beyond tubulin, the parent compound colchicine has been investigated for its potential to interact with other protein targets, such as viral proteases. Viral proteases are crucial enzymes for viral replication and are attractive targets for antiviral drug development. nih.gov Molecular docking studies have explored the interaction of colchicine with the main protease (Mpro or 3CLpro) of viruses like SARS-CoV-2. These studies suggest that colchicine can bind to the active site of these proteases. Given this precedent, it is plausible that this compound could also be investigated as a potential inhibitor of viral proteases. The introduction of the Boc group could alter the binding affinity and specificity for such targets compared to colchicine.

X-ray Crystallography of this compound Derivatives

X-ray crystallography is a powerful technique that provides a detailed three-dimensional picture of molecules and their interactions at an atomic level.

Quantum Chemical Calculations

Quantum Chemical Calculations: Molecular Electrostatic Potential (MESP) Map Analysis

Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule, offering crucial insights into its reactivity and intermolecular interaction patterns. The MESP map highlights electron-rich regions (negative potential, typically colored in shades of red) and electron-deficient regions (positive potential, colored in shades of blue), which are indicative of sites for electrophilic and nucleophilic attack, respectively.

For colchicine, MESP analyses reveal characteristic negative potential zones around the oxygen atoms of the tropolone ring and the methoxy (B1213986) groups, identifying these as key sites for hydrogen bonding and interaction with biological targets like tubulin. The introduction of the N-(tert-butoxycarbonyl) group at the C7 position is expected to significantly alter the MESP of the parent colchicine molecule. The bulky and electron-withdrawing nature of the Boc group would likely introduce a new region of negative potential around its carbonyl oxygen, while also influencing the electron distribution across the B-ring and the adjacent acetamido linkage. This alteration could modulate the molecule's binding affinity and specificity for its target proteins.

Below is a hypothetical comparison of key MESP features between colchicine and this compound, based on general principles of electronic effects.

| Feature | Colchicine | This compound (Hypothetical) |

| Tropolone Ring Oxygens | Strong negative potential | Strong negative potential, possibly slightly modulated |

| Methoxy Group Oxygens | Moderate negative potential | Moderate negative potential |

| C7 Amide Region | Negative potential on carbonyl oxygen | Modified potential due to Boc group influence |

| N-Boc Carbonyl Oxygen | Not Applicable | Strong negative potential, a new key interaction site |

| Overall Dipole Moment | Specific value based on its geometry | Expected to be altered due to the large, polar Boc group |

This table is illustrative and based on theoretical principles. Actual values would require specific DFT calculations.

Quantum Chemical Calculations: Density Functional Theory (DFT) Optimizations for Gas-Phase Structures

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a robust framework for optimizing molecular geometries and determining electronic structures. Gas-phase DFT optimizations are fundamental for understanding the intrinsic properties of a molecule, such as its preferred conformation and bond energies, in the absence of solvent effects.

For colchicine and its derivatives, DFT calculations have been instrumental in elucidating the conformational dynamics of the tricyclic system. nih.gov These studies help in understanding the relative orientations of the A, B, and C rings, which is crucial for its binding to the colchicine binding site of tubulin.

The addition of the N-tert-butoxycarbonyl group introduces significant steric bulk and additional rotational bonds. A DFT optimization of this compound would be essential to determine the most stable conformation, particularly the orientation of the bulky Boc group relative to the colchicine scaffold. This would reveal any induced strain or significant changes in the dihedral angles between the rings, which could impact its biological activity.

| Parameter | Method | Basis Set | Relevance |

| Geometric Optimization | DFT (e.g., B3LYP functional) | 6-31G* or higher | Predicts the most stable 3D structure and key dihedral angles. |

| Frequency Analysis | DFT (e.g., B3LYP functional) | 6-31G* or higher | Confirms the optimized structure is a true energy minimum. |

| Electronic Energy | DFT (e.g., B3LYP functional) | 6-31G* or higher | Provides the total energy of the molecule in its optimized state. |

| HOMO-LUMO Gap | DFT (e.g., B3LYP functional) | 6-31G* or higher | Indicates the chemical reactivity and kinetic stability of the molecule. |

This table outlines a typical computational approach for DFT studies.

Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations offer a "computational microscope" to observe the dynamic behavior of a ligand-protein complex over time. nih.govfrontiersin.org These simulations are critical for understanding the stability of the binding pose, the key interactions that anchor the ligand in the binding site, and the conformational changes in both the ligand and the protein upon binding.

MD simulations of colchicine and its various derivatives complexed with tubulin have provided invaluable insights into their mechanism of action. tandfonline.comtandfonline.com These studies have shown how these molecules interact with key residues in the colchicine binding site, such as those in the T7 loop, and how they prevent the conformational changes required for microtubule polymerization. researchgate.netmdpi.com

For this compound, MD simulations would be pivotal in assessing its interaction with the tubulin binding pocket. Key questions that could be addressed include:

How does the bulky N-Boc group affect the entry and positioning of the molecule within the binding site?

Does the Boc group form new, stable interactions with tubulin residues that could enhance binding affinity?

How does the dynamic behavior of the this compound-tubulin complex compare to that of the colchicine-tubulin complex? nih.gov

| Simulation Parameter | Typical Value | Purpose |

| Simulation Time | 100-500 ns | To ensure adequate sampling of conformational space and observe stable interactions. |

| Force Field | AMBER, CHARMM, GROMOS | To accurately model the atomic interactions within the system. |

| Solvent Model | Explicit (e.g., TIP3P water) | To simulate a physiologically relevant aqueous environment. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To quantify the stability of the complex and identify key interactions. |

This table presents typical parameters for MD simulations in drug discovery.

Virtual Screening and Ligand-Based Drug Design Initiatives

Virtual screening and ligand-based drug design are powerful computational strategies for identifying and optimizing new drug candidates. nih.govresearchgate.net this compound can be a central molecule in such initiatives, either as a query for similarity searches or as a scaffold for building new chemical libraries.

In ligand-based virtual screening , the known structure of this compound could be used to search large chemical databases for compounds with similar shapes and electrostatic properties. This approach is predicated on the principle that molecules with similar structures are likely to have similar biological activities.

In structure-based virtual screening , a library of compounds derived from or inspired by this compound can be docked into the known crystal structure of the tubulin-colchicine binding site. mdpi.com This allows for the rapid evaluation of thousands of potential inhibitors and the prioritization of those with the best predicted binding affinities and interaction profiles for synthesis and experimental testing.

This compound serves as an excellent starting point for creating focused chemical libraries. The Boc-protected amine is a versatile chemical handle that allows for the straightforward synthesis of a wide array of amides, ureas, and other derivatives. This facilitates a systematic exploration of the chemical space around the C7 position of the colchicine scaffold, aiming to identify modifications that improve potency and reduce toxicity.

| Design Strategy | Description | Application to this compound |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. | A pharmacophore model could be developed based on the presumed active conformation of this compound to screen for novel scaffolds. nih.gov |

| 3D-QSAR | Correlates the 3D properties of a set of molecules with their biological activity. | A 3D-QSAR model built from a series of this compound analogues could guide the design of more potent compounds. tandfonline.com |

| Fragment-Based Screening | Docks small chemical fragments to identify key interaction "hotspots" in the binding site. | Fragments could be grown or linked, using the this compound scaffold as a template, to create novel inhibitors. |

This table summarizes key drug design strategies relevant to the compound.

Future Directions in N Tert Butoxycarbonyl Colchicine Research

Development of Novel Derivatization Strategies

Future research will heavily focus on the development of innovative derivatization strategies for N-(tert-Butoxycarbonyl)colchicine to enhance its therapeutic index and explore new biological functions. The tert-butoxycarbonyl (Boc) group at the C-7 position offers a unique chemical handle for further modifications. googleapis.com Strategies may involve the selective removal of the Boc group to yield the free amine, which can then be acylated with a diverse range of substituents. This approach allows for the introduction of functionalities that can modulate solubility, cell permeability, and target affinity.

Furthermore, modifications on other parts of the colchicine (B1669291) scaffold, while retaining the N-(tert-Butoxycarbonyl) moiety, are also a promising avenue. For instance, alterations at the C-10 position of the tropolone (B20159) ring have been shown to influence cytotoxicity and interaction with tubulin. nih.govnih.gov The synthesis of double- and triple-modified analogs, targeting positions C-4, C-7, and C-10 simultaneously, could lead to the discovery of compounds with superior anticancer activity and reduced toxicity. mdpi.commdpi.com

| Derivatization Site | Potential Modification | Anticipated Outcome |

| C-7 (via deprotection) | Acylation with novel functional groups | Improved therapeutic index, altered biological activity |

| C-10 | Substitution with various amines or sulfur-containing moieties | Enhanced cytotoxicity, modified tubulin binding affinity |

| C-4 | Halogenation | Increased anticancer activity |

Elucidation of Untapped Molecular Targets and Pathways

While tubulin is the primary and well-characterized molecular target of colchicine and its derivatives, future investigations should aim to identify and validate novel molecular targets and signaling pathways affected by this compound. nih.gov The diverse biological effects of colchicinoids suggest that their mechanism of action may extend beyond simple tubulin depolymerization.

For example, the renowned anti-inflammatory properties of colchicine are attributed to its ability to inhibit the NLRP3 inflammasome. acc.orge-jcpp.org It is crucial to investigate whether this compound retains or modulates this activity. Understanding its impact on inflammatory pathways could open up new therapeutic applications in a range of diseases. frontiersin.org Furthermore, exploring its effects on other cytoskeletal components, cell adhesion molecules, and key signaling kinases could reveal previously unknown mechanisms of action.

Integration with Advanced Drug Delivery System Research in Preclinical Models

A significant hurdle in the clinical application of colchicinoids is their narrow therapeutic window and potential for systemic toxicity. mdpi.com Future research must focus on integrating this compound with advanced drug delivery systems to improve its pharmacokinetic profile and enable targeted delivery to diseased tissues. nih.gov

Preclinical studies should explore the encapsulation of this compound in various nanocarriers such as liposomes, polymeric nanoparticles, and micelles. researchgate.net These delivery systems can enhance drug solubility, prolong circulation time, and facilitate passive or active targeting to tumor sites. The development of stimuli-responsive systems, which release the drug in response to the tumor microenvironment (e.g., pH, enzymes), is another promising direction. Transdermal delivery strategies are also being investigated to bypass gastrointestinal side effects. pharmaexcipients.com

| Delivery System | Potential Advantage | Preclinical Model Focus |

| Liposomes | Biocompatibility, passive targeting | Xenograft models of solid tumors |

| Polymeric Nanoparticles | Controlled release, active targeting capabilities | Orthotopic and metastatic cancer models |

| Micelles | Solubilization of hydrophobic drugs | In vivo biodistribution and efficacy studies |

| Transdermal Patches | Avoidance of first-pass metabolism, reduced GI toxicity | Animal models of localized inflammation or skin cancer |

Exploration of Emerging Biological Activities beyond Traditional Antimitotic Effects

While the antimitotic activity of this compound is central to its anticancer potential, future research should actively explore other biological activities. Colchicine itself has demonstrated efficacy in treating a variety of inflammatory conditions, including gout and Familial Mediterranean Fever. acc.org Investigating the anti-inflammatory and immunomodulatory properties of this compound is a logical and promising next step. nih.govnih.gov

Furthermore, the potential for this compound to act as an anti-fibrotic, anti-angiogenic, or even a neuroprotective agent warrants investigation. Preliminary studies with other colchicine derivatives have hinted at such possibilities. A comprehensive screening of this compound in various disease models will be instrumental in uncovering its full therapeutic potential.

Application in Chemical Biology Tools and Probes

The unique interaction of colchicinoids with tubulin makes them valuable tools for studying cytoskeletal dynamics and cell division. mdpi.com this compound can be further developed into sophisticated chemical biology probes to interrogate these fundamental biological processes. chomixbio.com

Future efforts could focus on synthesizing fluorescently labeled or biotinylated derivatives of this compound. Such probes would enable the visualization of microtubule dynamics in living cells and the identification of tubulin-interacting proteins. Additionally, photoaffinity labeling probes based on the this compound scaffold could be designed to covalently link to the colchicine binding site on tubulin, facilitating detailed structural and functional studies. nih.gov The development of minimalist linkers for creating such probes is an active area of research. mdpi.com

Refinement of Computational Models for Predictive Capabilities